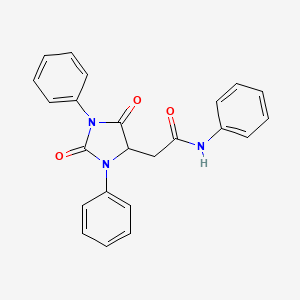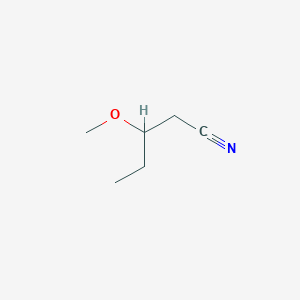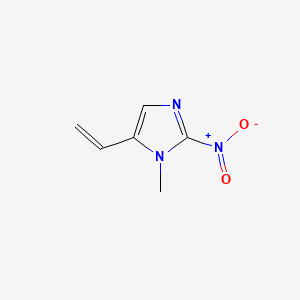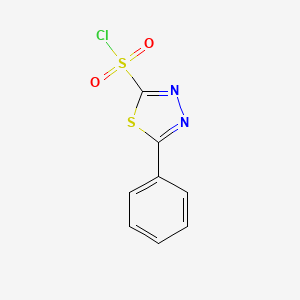
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE is a complex organic compound known for its unique chemical structure and properties This compound belongs to the hydantoin family, which is characterized by a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the hydantoin ring. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenyl groups and the hydantoin ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
科学的研究の応用
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,3-Diphenylhydantoin: A simpler analog with similar structural features but lacking the phenylaminocarbonylmethyl group.
5-Phenylhydantoin: Another related compound with a single phenyl group attached to the hydantoin ring.
Uniqueness
2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE stands out due to the presence of the phenylaminocarbonylmethyl group, which enhances its chemical reactivity and potential applications. This unique structural feature allows for more diverse chemical modifications and interactions compared to its simpler analogs.
特性
分子式 |
C23H19N3O3 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
2-(2,5-dioxo-1,3-diphenylimidazolidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C23H19N3O3/c27-21(24-17-10-4-1-5-11-17)16-20-22(28)26(19-14-8-3-9-15-19)23(29)25(20)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,24,27) |
InChIキー |
LBNHTXSUTXTYHE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-bromo-2-iodophenyl)methyl]-5-chlorothiophene](/img/structure/B8559890.png)

![(1S)-1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B8559905.png)





![1-[6-(3,3-dimethyl-1,2-dihydroinden-5-yl)pyridin-2-yl]piperazine](/img/structure/B8559942.png)




